N-Methyl-4-(oxazol-2-yl)aniline
Description
Properties
IUPAC Name |
N-methyl-4-(1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-11-9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWRUXVQYUJGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-4-(oxazol-2-yl)aniline can be synthesized through several methods. One common approach involves the reaction of N-methylaniline with oxazole derivatives under specific conditions. For instance, the reaction of N-methylaniline with 2-bromo-oxazole in the presence of a base like potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The methylated aniline moiety undergoes regioselective electrophilic substitutions. The para position relative to the amino group is highly reactive due to the electron-donating effects of the -NH(CH₃) group.
Example Reactions:
-
Nitration :
Reaction with nitric acid (HNO₃) in sulfuric acid at 0–5°C yields 4-nitro-N-methyl-4-(oxazol-2-yl)aniline as the major product. The oxazole ring remains intact under these conditions . -
Sulfonation :
Treatment with chlorosulfonic acid (ClSO₃H) produces 4-sulfo-N-methyl-4-(oxazol-2-yl)aniline , which is further used to synthesize sulfonamide derivatives .
Nucleophilic Substitution at the Oxazole Ring
The oxazole’s 2-position is susceptible to nucleophilic attack, particularly under acidic or metal-catalyzed conditions.
Key Reactions:
-
Halogenation :
Reaction with phosphorus oxychloride (POCl₃) substitutes the oxazole’s oxygen with chlorine, forming 2-chloro-4-(N-methylanilino)oxazole . -
Cross-Coupling :
Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces substituents at the oxazole’s 5-position .
Condensation and Cyclization Reactions
The amino group participates in condensation reactions to form heterocyclic systems.
Notable Pathways:
-
Schiff Base Formation :
Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield N-(arylidene)-N-methyl-4-(oxazol-2-yl)aniline derivatives . -
Mannich Reaction :
Forms β-amino ketones when treated with formaldehyde and secondary amines .
Oxidation:
-
The oxazole ring is resistant to mild oxidants but undergoes ring-opening with strong oxidizers like KMnO₄, producing N-methyl-4-carboxamidoaniline .
Reduction:
-
Hydrogenation over Pd/C reduces the oxazole to a dihydrooxazole , enhancing solubility for pharmaceutical applications .
Acylation:
-
Reacts with acetyl chloride in dichloromethane (DCM) to form N-acetyl-N-methyl-4-(oxazol-2-yl)aniline , preserving the oxazole’s integrity .
Alkylation:
-
The methyl group on nitrogen can be further alkylated using alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ .
Comparative Reaction Data Table
Mechanistic Insights
-
EAS Selectivity : The methyl group on the aniline nitrogen directs electrophiles to the para position via resonance stabilization .
-
Oxazole Reactivity : The 2-position’s electron deficiency (due to the ring’s aromaticity) facilitates nucleophilic substitutions, while the 4- and 5-positions remain less reactive .
Scientific Research Applications
Chemistry
N-Methyl-4-(oxazol-2-yl)aniline serves as a building block for synthesizing more complex heterocyclic compounds. Its oxazole ring allows for various chemical reactions, including oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis.
Biology
The compound exhibits several biological activities:
- Enzyme Inhibition : It has been shown to inhibit monoamine oxidase (MAO), which could enhance neurotransmitter levels and has potential implications in treating neurodegenerative disorders.
- Anticancer Activity : Research indicates that related oxazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications of oxazole compounds have shown IC50 values in the micromolar range against human cancer cell lines .
- Antimicrobial Properties : this compound may disrupt cellular processes in pathogens, contributing to its antimicrobial activity.
Industry
This compound is utilized in the production of advanced materials such as polymers and dyes. Its unique properties make it suitable for developing new materials with specific functionalities.
Biological Activities Overview
This compound is associated with several notable biological activities:
Notable Research Findings
- Antitumor Activity : A study demonstrated that related oxazole derivatives exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma cells (OVXF 899), indicating potential as anticancer agents .
- Neuropharmacological Effects : The inhibition of MAO suggests potential therapeutic applications in enhancing neurotransmitter availability for treating neurodegenerative diseases .
- Antiviral Activity : Some derivatives have shown promising results against norovirus, inhibiting viral replication at low micromolar concentrations .
Mechanism of Action
The mechanism of action of N-Methyl-4-(oxazol-2-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the aniline moiety can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
4-(Oxazol-2-yl)aniline (CAS 62882-11-5)
- Molecular Formula : C₉H₈N₂O
- Molecular Weight : 160.17 g/mol
- Key Differences :
- Lacks the N-methyl group present in the target compound.
- Simpler structure results in a lower molecular weight (160.17 vs. 174.20).
- Synthesis: Not explicitly described in the evidence, but analogous oxazole-aniline derivatives are often synthesized via cyclization reactions or coupling of o-aminophenol with carboxylic acid derivatives .
- Applications : Primarily serves as a precursor for fluorescent dyes or ligands in asymmetric catalysis .
4-(Benzo[d]oxazol-2-yl)aniline (CAS 20934-81-0)
- Molecular Formula : C₁₃H₁₀N₂O
- Molecular Weight : 210.23 g/mol
- Key Differences :
- Contains a benzoxazole ring (fused benzene and oxazole) instead of a standalone oxazole.
- Exhibits significantly higher molecular weight (210.23 vs. 174.20).
- Bioactivity: Demonstrates potent antitumor activity, inhibiting mammary carcinoma cell lines (MCF-7 and MDA 468) at concentrations of 0–100 μM .
- Applications : Investigated as a lead compound in oncology research due to its cytotoxicity .
N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline
- Molecular Formula : C₂₀H₁₉N₅O
- Molecular Weight : 345.40 g/mol
- Key Differences: Incorporates a 1,3,4-oxadiazole ring and a pyrazole substituent, increasing structural complexity. Higher molecular weight (345.40 vs.
- Structural Data: Crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 17.746 Å, b = 6.942 Å, c = 14.474 Å, β = 99.738° .
- Applications : Likely explored in materials science due to its rigid, planar structure.
4,4’-Sulfonylbis(N-(2-(benzo[d]oxazol-2-yl)ethyl)aniline) (Compound 7 in )
- Molecular Formula: Not explicitly stated but inferred to include sulfonyl and benzoxazole groups.
- Key Differences :
- Dimeric structure with a sulfonyl bridge and benzoxazole-ethyl-aniline moieties.
- Designed for enhanced solubility and fluorescence properties.
- Synthesis: Prepared via reactions involving o-aminophenol and sulfonyl chlorides under acidic conditions .
- Applications : Used in fluorescent dye synthesis, with absorption maxima tuned by substituents .
Comparative Analysis Table
Structural and Functional Insights
- Electronic Effects : The oxazole ring in this compound contributes to electron-deficient aromatic systems, enhancing reactivity in electrophilic substitutions. In contrast, benzoxazole derivatives exhibit extended conjugation, improving fluorescence quantum yields .
- Bioactivity : While this compound lacks reported biological data, its benzooxazole analog shows IC₅₀ values in the micromolar range against cancer cells, highlighting the impact of ring fusion on bioactivity .
- Synthetic Flexibility : The N-methyl group in the target compound may improve solubility compared to unsubstituted analogs like 4-(Oxazol-2-yl)aniline, facilitating downstream applications in drug formulation .
Biological Activity
N-Methyl-4-(oxazol-2-yl)aniline is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Oxazole Derivatives
Oxazole derivatives are known for a wide spectrum of biological activities, including antimicrobial , anticancer , anti-inflammatory , and antioxidant effects. These compounds interact with various enzymes and proteins, influencing cellular functions and biochemical pathways . The specific biological activities of this compound are closely tied to its structural properties and the functional groups present.
The mechanism of action for this compound involves several biochemical interactions:
- Enzyme Inhibition : This compound has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. By inhibiting MAO, this compound can increase the levels of neurotransmitters, potentially enhancing neuronal communication .
- Cellular Signaling : The compound influences various signaling pathways within cells, which can lead to altered gene expression and cellular metabolism. This is particularly evident in neuronal cells where it affects neurotransmitter levels .
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : Studies have indicated that oxazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications of related oxazole compounds have shown IC50 values in the micromolar range against human cancer cell lines, indicating potential as therapeutic agents .
- Antimicrobial Properties : There is evidence suggesting that oxazole derivatives possess antimicrobial activity, which may be attributed to their ability to disrupt cellular processes in pathogens .
- Anti-inflammatory Effects : Some studies indicate that oxazole compounds can modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
Notable Research Findings
- Antitumor Activity : In a study evaluating related oxazole derivatives, one compound demonstrated an IC50 value of 2.76 µM against ovarian adenocarcinoma cells (OVXF 899), highlighting its potential as an anticancer agent .
- Neuropharmacological Effects : The inhibition of MAO by this compound suggests its potential use in treating neurodegenerative disorders by enhancing neurotransmitter availability .
- Antiviral Activity : Some derivatives have been explored for their antiviral properties, particularly against norovirus, showing promising results in inhibiting viral replication at low micromolar concentrations .
Q & A
Q. What are the optimal synthetic conditions for N-Methyl-4-(oxazol-2-yl)aniline, and how does light sensitivity affect reaction yields?
Methodological Answer: Synthesis requires handling under light-protected conditions (e.g., foil-covered vessels) due to photodegradation risks. A typical protocol involves dissolving intermediates in methanol or dichloromethane, with methylating agents like methyl iodide. Reaction progress is monitored via TLC or HPLC. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and oxazolyl carbons (δ 150–160 ppm).
- FT-IR : Confirm C-N (1250–1350 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches.
- UV-Vis : Detect π→π* transitions (λ~270–320 nm) for conjugated systems. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .
Q. How is single-crystal X-ray diffraction applied to resolve the molecular structure, and what challenges arise during refinement?
Methodological Answer: Crystals are grown via slow evaporation (e.g., ethanol/water). Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL. Challenges include:
- Disorder modeling : For flexible methyl or oxazolyl groups.
- Data-to-parameter ratio : Aim for >10:1 to avoid overfitting.
- R factors : Acceptable wR² < 0.15. WinGX and ORTEP visualize anisotropic displacement ellipsoids .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
Methodological Answer: Use Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis sets to:
Q. What experimental strategies elucidate the antitumor mechanisms of this compound derivatives?
Methodological Answer:
- Enzyme inhibition assays : Measure IC₅₀ against targets like ChoKα using fluorescence-based kits.
- Cell cycle analysis : Flow cytometry (propidium iodide staining) to detect G1 phase arrest.
- Apoptosis assays : Annexin V-FITC/PI staining and caspase-3/7 activation.
- Transcriptomics : RNA-seq to identify pathways like ER stress .
Q. How are crystallographic data discrepancies resolved for this compound derivatives?
Methodological Answer: Address inconsistencies via:
- Twinned data refinement : Use TWINLAW in SHELXL for overlapping lattices.
- Hydrogen bonding analysis : Compare packing motifs (e.g., C–H⋯O/N interactions) across studies.
- Validation tools : Check PLATON alerts for missed symmetry or solvent masking .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the biological activity of this compound analogs?
Methodological Answer:
- Dose-response curves : Ensure consistent IC₅₀ measurements across cell lines (e.g., MCF-7 vs. SK-MEL-28).
- Purity verification : Use HPLC (>98%) to exclude batch variability.
- Solubility controls : DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .
Methodological Tables
Table 1 : Key Crystallographic Parameters for N-Methyl-4-(oxazol-2-yl)aniline Derivatives
| Parameter | Typical Range | Tool/Software |
|---|---|---|
| R factor (R₁) | 0.03–0.05 | SHELXL |
| wR factor (wR₂) | 0.08–0.15 | SHELXL |
| Data-to-parameter ratio | >10:1 | Coot |
| Bond length accuracy | ±0.002 Å | PLATON |
Table 2 : Common Antitumor Assays for Oxazolyl-Aniline Derivatives
| Assay Type | Readout | Reference Technique |
|---|---|---|
| ChoKα inhibition | IC₅₀ (nM) | Fluorescence |
| Apoptosis | Caspase-3 activity | Flow cytometry |
| Cell cycle arrest | G1 phase % | PI staining |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
